molecular formula C8H8Cl2 B1594466 1-(Dichloromethyl)-4-methylbenzene CAS No. 23063-36-7

1-(Dichloromethyl)-4-methylbenzene

Cat. No.: B1594466
CAS No.: 23063-36-7
M. Wt: 175.05 g/mol
InChI Key: RGDYIHSZBVIIND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Dichloromethyl)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-methylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles present in the environment. This reactivity is crucial for its role in synthetic chemistry and its potential biological activity .

Comparison with Similar Compounds

    Dichloromethane (CH2Cl2): A simple chlorinated hydrocarbon used as a solvent.

    Chlorobenzene (C6H5Cl): A chlorinated aromatic compound used in the production of pesticides and other chemicals.

    1,2-Dichlorobenzene (C6H4Cl2): Used as a solvent and in the production of dyes.

Uniqueness: 1-(Dichloromethyl)-4-methylbenzene is unique due to the presence of both a dichloromethyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-(dichloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYIHSZBVIIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334222
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23063-36-7
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Dichloromethyl)-4-methylbenzene
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1-(Dichloromethyl)-4-methylbenzene
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1-(Dichloromethyl)-4-methylbenzene
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1-(Dichloromethyl)-4-methylbenzene
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1-(Dichloromethyl)-4-methylbenzene
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1-(Dichloromethyl)-4-methylbenzene

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